Agosterol A

Beschreibung

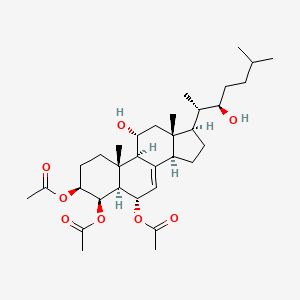

Structure

3D Structure

Eigenschaften

CAS-Nummer |

213549-32-7 |

|---|---|

Molekularformel |

C33H52O8 |

Molekulargewicht |

576.8 g/mol |

IUPAC-Name |

[(3S,4R,5S,6S,9R,10R,11R,13R,14R,17R)-4,6-diacetyloxy-11-hydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C33H52O8/c1-17(2)9-12-25(37)18(3)23-10-11-24-22-15-28(40-20(5)35)30-31(41-21(6)36)27(39-19(4)34)13-14-32(30,7)29(22)26(38)16-33(23,24)8/h15,17-18,23-31,37-38H,9-14,16H2,1-8H3/t18-,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33+/m0/s1 |

InChI-Schlüssel |

SUIRSZOPEPPNGJ-JGEDILIOSA-N |

SMILES |

CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O |

Isomerische SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3C2=C[C@@H]([C@@H]4[C@@]3(CC[C@@H]([C@@H]4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)[C@@H](CCC(C)C)O |

Kanonische SMILES |

CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Agosterol A; |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Studies of Agosterols

Identification of Crucial Functional Groups for MDR Reversal Activity

The potency of Agosterol A as an MDR reversal agent is not merely a feature of its steroidal backbone but is intricately linked to the presence and specific placement of its functional groups. Research has highlighted that both acetoxy and hydroxyl groups at particular positions on the sterol are critical for its interaction with and inhibition of drug efflux pumps like P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). nih.govresearchgate.net

The acetoxy groups located at the C-3, C-4, and C-6 positions of the this compound molecule are fundamental to its MDR reversal capabilities. researchgate.net SAR studies have demonstrated that the removal of these acetyl moieties leads to a significant reduction in activity. For instance, a derivative of this compound lacking all three acetyl groups at the C-3, C-4, and C-6 positions exhibited minimal to no activity in reversing MDR in both P-gp and MRP1 overexpressing cell lines. nih.gov This suggests that the acetyl groups are essential for the potent reversal activity. Further studies have indicated that derivatives lacking even a single acetyl group, for example at the C-3 or C-6 position, display diminished activity, reinforcing the importance of these functionalities for optimal interaction with the target transporters. nih.govresearchgate.net It has been postulated that the acetoxy groups may play a more pronounced role in the reversal of P-gp-mediated drug resistance. nih.gov

Comparative Analysis of Agosterol Analogs (Agosterols B, C, A4, D2, A5, C6)

The isolation and study of naturally occurring analogs of this compound, including Agosterols B, C, A4, D2, A5, and C6, have provided further insights into the structural requirements for MDR reversal. researchgate.net While detailed quantitative comparative data for all these analogs is not extensively available in the public domain, qualitative comparisons have been instrumental.

Interactive Data Table: Known Activity of this compound and Analogs

| Compound | Structural Modification from this compound | Reported MDR Reversal Activity |

| This compound | - | Potent reversal in P-gp and MRP1 overexpressing cells. nih.gov |

| Agosterol B | Lacks C-6 acetyl group | Complete reversal in MRP1-overexpressing cells at 10 µM; moderate in P-gp. researchgate.net |

| 3-Deacetylthis compound | Lacks C-3 acetyl group | Moderate MDR reversal activity. researchgate.net |

| IAG-A | Lacks C-3, C-4, and C-6 acetyl groups | Little to no activity in P-gp and MRP1 overexpressing cells. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches in Agosterol Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. kg.ac.rs These models can predict the activity of new, untested compounds and help in the rational design of more potent analogs. mdpi.com In a typical QSAR study, molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are correlated with their biological activity using statistical methods. kg.ac.rs

While QSAR and its three-dimensional extension, 3D-QSAR, have been widely applied in drug discovery to understand the structural requirements for activity against various targets, including MDR proteins, there is a notable lack of published QSAR studies specifically focused on the agosterol class of compounds. The development of a robust QSAR model for agosterols would be a valuable tool for future research. Such a model could:

Predict the activity of novel synthetic derivatives of this compound.

Guide the design of new analogs with enhanced potency and potentially improved pharmacological profiles.

Given the clear importance of specific functional groups on the agosterol scaffold, as identified in SAR studies, this class of compounds is a prime candidate for future QSAR investigations. Such studies would be instrumental in accelerating the development of agosterol-based MDR modulators for clinical applications.

Biosynthetic Considerations and Precursor Utilization

Hypothesized Biosynthetic Routes in Marine Sponges

Marine sponges are renowned for producing a vast and diverse array of sterols, many of which feature unconventional structures not found in other organisms. nih.gov The biosynthesis of these unique sterols is often not fully elucidated but is thought to involve significant modifications to common sterol precursors. Sponges are capable of modifying sterols obtained from their diet, which may include phytoplankton, zooplankton, and symbiotic microorganisms. mdpi.com

The structural characteristics of Agosterol A suggest a biosynthetic origin from a common fungal sterol, ergosterol (B1671047). The prevailing hypothesis is that marine sponges, possibly in conjunction with their symbiotic microorganisms, possess the enzymatic machinery to transform dietary or symbiont-derived sterols into more complex molecules like this compound. nih.gov Marine sponges are known to harbor diverse microbial communities, including fungi, which could produce the initial ergosterol substrate. nih.govfrontiersin.org The sponge then likely modifies this precursor through a series of oxidative reactions.

General biogenetic pathways for sterol modification in sponges have been proposed, including pathways involving 3β-hydroxy-Δ⁵-sterols, which are characteristic of ergosterol. nih.gov These pathways often involve a series of oxidations and rearrangements of the sterol nucleus and side chain. While a definitive pathway for this compound has not been confirmed in vivo, the isolation of various oxygenated ergostane-type steroids from marine sponges and their associated fungi supports the general hypothesis of precursor modification within the sponge holobiont. nih.gov

Enzymatic and Chemical Transformations in Natural Production

The conversion of a precursor like ergosterol into this compound necessitates a series of specific enzymatic and chemical transformations. While the precise enzymes within the marine sponge responsible for this conversion have not been isolated and characterized, the structural differences between the precursor and the final product provide clues to the types of reactions involved.

The total synthesis of this compound from ergosterol has shed light on the key chemical transformations that are likely analogous to the natural enzymatic processes. nih.gov Two critical reactions identified in the laboratory synthesis are a regioselective epoxy-cleavage and a regioselective dehydroxylation. nih.gov In the context of natural production, these transformations would be catalyzed by specific enzymes.

Marine sponges are known to possess a variety of enzymes capable of modifying sterol skeletons, including oxidoreductases and isomerases. nih.gov The formation of the novel tetrahydrofuran (B95107) ring system in this compound from the standard sterol side chain of ergosterol would require a complex series of enzymatic steps, likely involving epoxidation of a double bond in the side chain followed by an enzyme-mediated intramolecular cyclization. The specific stereochemistry of this compound suggests that these enzymatic reactions are highly controlled.

Ergosterol and Related Sterols as Biosynthetic Precursors

The primary and most logical biosynthetic precursor for this compound is ergosterol. nih.gov Ergosterol is a well-known sterol found in fungi and some protists. wikipedia.org Its presence in marine environments is often associated with fungal organisms, which can be found living symbiotically with marine sponges. nih.gov The structural framework of this compound, particularly the side chain, strongly points to an ergosterol origin.

The successful total synthesis of this compound starting from ergosterol provides strong evidence for this precursor-product relationship. nih.gov This synthesis effectively demonstrates that the carbon skeleton of ergosterol can be chemically converted into that of this compound. In a biological context, the sponge or its symbionts would utilize a series of enzymatic reactions to achieve the same transformation.

Related sterols with similar side chains to ergosterol could potentially also serve as precursors, undergoing similar enzymatic modifications within the sponge. The flexibility of biosynthetic pathways in sponges allows them to modify a range of dietary sterols. nih.govmdpi.com However, the specific side-chain structure of this compound makes ergosterol the most direct and probable starting material for its biosynthesis.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Agosterol A Analogs for Enhanced Biological Activity

The total synthesis of this compound has been successfully achieved, providing a foundation for creating novel analogs. nih.gov The goal is to develop derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort, revealing that specific chemical groups are essential for the compound's ability to reverse MDR. researchgate.net For instance, research has highlighted the importance of the 3,4,6-acetoxyl groups and the 11,22-hydroxyl groups for its activity. researchgate.net Similarly, studies on related sterols have shown that features like the double bond between C22 and C23 in the side chain are critical for biological activity. nih.gov

A primary objective in analog design is to achieve selectivity towards specific ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). nih.govnih.gov this compound is known to inhibit both P-gp and MRP1 directly. researchgate.netnih.gov Future research will involve targeted chemical modifications to the sterol's side chain and nucleus to enhance its binding affinity and inhibitory effect on individual transporters. By fine-tuning the structure, researchers aim to create analogs that can selectively target cancer cells overexpressing a particular transporter, potentially leading to more effective and less toxic combination therapies.

Comprehensive Characterization of this compound Interactions with Cellular Targets

While it is established that this compound inhibits ABC transporters, a detailed understanding of these interactions at the molecular level is still developing. researchgate.netnih.gov Future studies will employ advanced analytical and computational techniques to elucidate the precise binding sites and mechanisms. Fluorescence studies have already shown that related sterols can interact intimately with P-gp at a protected, nonpolar site, with binding affinities in the micromolar range. nih.gov

Computational modeling, including quantitative structure-activity relationship (QSAR) and molecular dynamics simulations, will be instrumental in this area. nih.govcsmres.co.uk Although challenging due to the polyspecific nature of ABC transporters, these models can help predict how this compound and its analogs bind within the large drug-binding cavity of transporters like P-gp. nih.govcsmres.co.uk Such insights are crucial for the rational design of more potent inhibitors. nih.gov

Investigation of Upstream Signaling Pathways Regulated by this compound

Beyond direct transporter inhibition, an important avenue of research is to determine if this compound affects the cellular signaling pathways that control the expression of ABC transporters. Some natural compounds can influence the transcription of the MDR1 gene, which codes for P-gp. nih.gov Research is needed to see if this compound shares this capability.

Future investigations will likely focus on key regulatory pathways such as the PI3K/Akt and Nrf2 pathways. The PI3K/Akt pathway is a critical regulator of cell survival and has been shown to modulate the activity of Nrf2, a master regulator of the antioxidant response. mdpi.comresearchgate.netmdpi.comarvojournals.org The activation of Nrf2 is linked to the expression of detoxification enzymes and can be influenced by PI3K/Akt signaling. researchgate.netmdpi.comarvojournals.org Given that some sterols, like ergosterol (B1671047), can affect signaling cascades such as the NF-κB, MAPK, and Akt pathways, it is plausible that this compound may also exert its effects through modulation of these upstream regulators, offering additional mechanisms for overcoming drug resistance. nih.gov

Broader Exploration of Pharmacological Applications beyond MDR Reversal

The unique steroidal structure of this compound suggests its potential utility extends beyond oncology. The parent compound, ergosterol, and other related sterols like stigmasterol (B192456) have demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects. nih.govmdpi.com For example, ergosterol has been shown to suppress neuroinflammatory responses in microglia by inhibiting NF-κB, MAPK, and Akt signaling pathways. nih.gov

Future research should explore whether this compound or its synthesized analogs possess similar properties. Given that ABC transporters play a role in the blood-brain barrier, inhibitors could potentially be used to enhance drug delivery to the brain for treating neurological disorders. oaepublish.com The exploration of this compound's effects on inflammation and neuronal protection could unveil novel therapeutic applications for this marine-derived compound in treating a wider spectrum of human diseases. news-medical.netnih.gov

Q & A

Basic Research Questions

Q. What established protocols are used for synthesizing Agosterol A, and which analytical techniques are essential for confirming its structural integrity and purity?

- Methodological Answer : this compound synthesis typically involves stereoselective organic reactions, such as epoxidation or hydroxylation of sterol precursors. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) and high-resolution mass spectrometry (HR-MS) are critical for structural elucidation. Purity is validated via high-performance liquid chromatography (HPLC) with UV or evaporative light scattering detection (ELSD), ensuring ≥95% purity for biological assays. Researchers must document reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography) to ensure reproducibility .

Q. How does this compound modulate sterol metabolism in cellular models, and what in vitro assays are recommended to quantify its activity?

- Methodological Answer : this compound inhibits sterol transporters (e.g., ABCG5/8) or enzymes (e.g., HMG-CoA reductase) in lipid biosynthesis pathways. To validate activity, researchers should employ radiolabeled sterol uptake assays in cell lines (e.g., HepG2 or Caco-2) and measure downstream metabolites via gas chromatography-mass spectrometry (GC-MS). Dose-response curves (IC50/EC50) and western blotting for sterol-regulatory proteins (e.g., SREBP-2) provide mechanistic insights. Controls must include untreated cells and reference inhibitors (e.g., ezetimibe) .

Q. What stability parameters should be assessed for this compound in experimental storage and delivery systems?

- Methodological Answer : Stability studies require accelerated degradation testing under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products over time. For in vivo delivery, assess solubility in biocompatible solvents (e.g., DMSO/PBS mixtures) and stability in serum-containing media. Lyophilization or lipid-based nanoformulations may enhance long-term stability. Document storage conditions (e.g., -80°C, argon atmosphere) to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between this compound’s in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic inactivation. Conduct pharmacokinetic (PK) studies to measure plasma/tissue concentrations via LC-MS/MS. Compare metabolite profiles (e.g., phase I/II modifications) using liver microsome assays. Pair these with pharmacodynamic (PD) markers (e.g., sterol levels in feces or serum). If bioavailability is low, explore prodrug formulations or co-administration with cytochrome P450 inhibitors .

Q. How can researchers optimize this compound’s bioavailability without compromising its sterol-targeting activity?

- Methodological Answer : Structure-activity relationship (SAR) studies can identify functional groups critical for target binding versus metabolic liability. For instance, esterifying hydroxyl groups may enhance membrane permeability. Use computational tools (e.g., molecular docking) to predict modifications. Validate using Caco-2 monolayers for permeability and liver microsomes for metabolic stability. In vivo, employ intraperitoneal vs. oral administration to assess route-dependent efficacy .

Q. What advanced techniques characterize this compound’s interactions with membrane-bound sterol transporters?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) to recombinant transporters (e.g., ABCG5/8). Cryo-electron microscopy (cryo-EM) resolves structural interactions at near-atomic resolution. For dynamic studies, use fluorescence recovery after photobleaching (FRAP) in live cells expressing GFP-tagged transporters. Pair with mutagenesis to identify critical binding residues .

Q. How should researchers design experiments to investigate synergistic effects between this compound and other sterol-modulating agents?

- Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method in dose-matrix assays. Test this compound with statins or bile acid sequestrants in hyperlipidemic animal models. RNA sequencing can identify synergistic pathways (e.g., LXR/SREBP crosstalk). Ensure statistical rigor with ANOVA and post-hoc tests to distinguish additive vs. synergistic effects. Include single-agent controls and monitor for off-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.